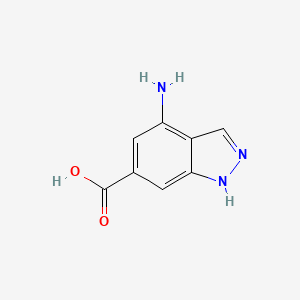

4-Amino-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKLPWJKFWGTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646320 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-89-1 | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Amino-1H-indazole-6-carboxylic acid chemical properties

An In-depth Technical Guide to 4-Amino-1H-indazole-6-carboxylic acid: Properties and Applications

Introduction: The Privileged Indazole Scaffold

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among them, the indazole ring system—a bicyclic structure fusing benzene and pyrazole rings—has emerged as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable in drug discovery.[1] The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a recurring motif in a wide array of pharmacologically active agents.[2] Molecules built upon this core exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.[2][3]

This guide provides a detailed technical overview of this compound, a key building block for medicinal chemists. By possessing both an amine and a carboxylic acid, this molecule offers two distinct, chemically orthogonal handles for derivatization, enabling the systematic construction of compound libraries for screening and lead optimization. We will explore its core chemical properties, reactivity, spectroscopic profile, and strategic applications in drug development.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.

Chemical Structure and Identity

This compound is a substituted indazole characterized by an amino group at position 4 and a carboxylic acid at position 6.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data provides a baseline for selecting appropriate solvents, predicting behavior in physiological environments, and designing purification strategies. The data for the parent compound, 1H-Indazole-6-carboxylic acid, serves as a useful reference.

| Property | Value | Source |

| CAS Number | 885519-89-1 | |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | |

| Form | Solid / Crystalline Powder | |

| Melting Point | >300 °C (Decomposes) (Predicted) | |

| pKa (Predicted) | 4.01 ± 0.30 (Acidic), 2.5 ± 0.5 (Basic) | [4] |

| Solubility | Sparingly soluble in water; soluble in DMSO and DMF. | [5] |

Note: Some properties are predicted or based on the closely related analog 1H-indazole-6-carboxylic acid due to limited experimental data for the specific title compound.

PART 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of a building block are critical for its utility.

Synthetic Pathways

While specific, optimized procedures for this compound are proprietary or sparsely published, a plausible synthesis can be devised from commercially available starting materials based on established indazole formation methodologies, such as the nitrosation of indoles.[6] A general workflow involves the construction of the indazole core followed by functional group manipulation.

Caption: A potential synthetic workflow for this compound.

Core Reactivity

The molecule's reactivity is dominated by its two primary functional groups, which can be addressed selectively.

-

Carboxylic Acid (-COOH): This group is the primary site for forming amide bonds, a cornerstone of medicinal chemistry. Standard coupling reagents (e.g., EDC, HOBT) readily activate the acid for reaction with a diverse range of primary and secondary amines to generate libraries of amides.[7] It can also be converted to esters or reduced to a primary alcohol. The acidity of the carboxylic acid is influenced by the electron-donating amino group and the aromatic ring system.[8]

-

Aromatic Amine (-NH₂): The amino group is a versatile nucleophile. It can undergo acylation to form amides, sulfonamides, or ureas. It can also be subjected to alkylation or used in reductive amination protocols. Furthermore, it can be converted to a diazonium salt, which is a gateway to a wide array of other functional groups (e.g., halogens, hydroxyls) via Sandmeyer-type reactions.

-

Indazole Ring: The bicyclic system is aromatic and can undergo electrophilic substitution, although the existing substituents will direct incoming electrophiles. The N1 position of the indazole ring is nucleophilic and can be alkylated or acylated, a common strategy for modifying the scaffold's properties.[9]

Caption: Key reactive sites on the this compound scaffold.

PART 3: Spectroscopic and Analytical Profile

Spectroscopic data is essential for reaction monitoring and final product characterization. While a definitive spectrum for the title compound is not publicly available, a predicted profile can be extrapolated from known data of similar structures.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons on the indazole ring, likely appearing as singlets or narrow doublets between 7.0 and 8.5 ppm. The broad signals for the carboxylic acid proton (>12 ppm), the indazole N-H proton (~13 ppm), and the amine N-H protons (~5-6 ppm) would also be visible.[4]

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would be the most downfield (~165-170 ppm). The six aromatic carbons would appear in the typical 110-150 ppm range.[9]

-

Mass Spectrometry (MS): In ESI+ mode, the molecule would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 178.1.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amine and indazole ring (~3100-3500 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).[4]

PART 4: Application in Drug Discovery

Core Building Block for Combinatorial Chemistry

The primary value of this compound lies in its role as a bifunctional scaffold. The carboxylic acid and amine groups serve as anchor points for combinatorial derivatization, allowing for the rapid synthesis of focused compound libraries. A common and crucial workflow is amide bond formation.

Exemplary Protocol: Amide Coupling

Causality: This protocol uses EDC (a water-soluble carbodiimide) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions (like N-acylurea formation) and racemization by forming an active ester, which then reacts cleanly with the incoming amine. A tertiary amine base like TEA or DIPEA is used to neutralize the HCl salt of EDC and the acid formed during the reaction.

-

Preparation: Dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).

-

Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes.[7]

-

Coupling: Add the desired amine (1.0-1.2 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv).

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Carboxylic Acid Bioisosteres

While the carboxylic acid group is vital for interacting with many biological targets, its properties (acidity, polarity) can lead to poor pharmacokinetic profiles, such as low membrane permeability and rapid metabolic clearance.[10][11] In drug optimization, this group is often replaced with a bioisostere—a different functional group with similar physical and chemical properties that can maintain biological activity while improving drug-like characteristics.[10] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides.[11] This indazole scaffold is an ideal platform for exploring such bioisosteric replacements.

PART 5: Safety and Handling

As a research chemical, this compound requires careful handling. The toxicological properties have not been fully investigated.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

-

Hazards: While specific data is limited, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[12] Assume the compound is hazardous and handle with appropriate care.

References

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (URL: [Link])

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])

-

Indazole - Organic Syntheses Procedure. (URL: [Link])

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

-

1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem. (URL: [Link])

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])

-

Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. (URL: [Link])

-

Recent developments in the practical application of novel carboxylic acid bioisosteres - CORA. (URL: [Link])

-

Carboxylic Acid Reactivity - MSU chemistry. (URL: [Link])

-

Spectra and physical data of (A2) : - The Royal Society of Chemistry. (URL: [Link])

-

Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing). (URL: [Link])

-

6-amino-4-fluoro-1H-indazole-3-carboxylic acid - 广州甄皓贸易有限公司官网. (URL: [Link])

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [cora.ucc.ie]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. echemi.com [echemi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 4-Amino-1H-indazole-6-carboxylic Acid

An In-depth Technical Guide

Executive Summary

4-Amino-1H-indazole-6-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a bicyclic indazole core with strategically placed amino and carboxylic acid functional groups, makes it an invaluable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.[1] This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic route for its preparation, designed for researchers, chemists, and professionals in the field of drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers field-proven insights to ensure successful execution. The proposed pathway begins with a commercially available dinitro-substituted aromatic precursor and proceeds through three key transformations: selective nitro group reduction, diazotization-mediated indazole ring formation, and a final reduction to yield the target compound. Each stage is detailed with step-by-step protocols, mechanistic diagrams, and quantitative data to create a self-validating and reproducible synthetic strategy.

Introduction

The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole rings, is classified as a "privileged scaffold."[2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[4] Indazole derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anti-tumor, and anti-emetic agents.[1] Their therapeutic versatility stems from the bicyclic structure's ability to present functional groups in a rigid, well-defined three-dimensional orientation, facilitating precise interactions with enzyme active sites and receptors.

Profile of this compound: A Key Building Block

This compound (CAS 885519-89-1) is a highly functionalized indazole derivative of significant interest. The primary amine at the 4-position serves as a crucial hydrogen bond donor and a versatile handle for amide bond formation or further derivatization. Concurrently, the carboxylic acid at the 6-position provides a key hydrogen bond acceptor and an attachment point for creating esters, amides, or other conjugates. This specific arrangement of functional groups is particularly sought after in the design of inhibitors for protein kinases, a class of enzymes frequently implicated in oncology.

Overview of Synthetic Strategy

The synthesis of a polysubstituted aromatic heterocycle like this compound requires a carefully planned strategy to control regioselectivity. The route detailed herein is designed for efficiency and control, commencing from the readily available starting material, 4-methyl-3,5-dinitrobenzoic acid. The core logic is to leverage the differential reactivity of the two nitro groups to construct the indazole ring and subsequently install the final amino functionality.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic disconnection of the target molecule reveals a clear and efficient forward synthesis plan. The primary amine at C4 can be derived from the reduction of a nitro group, pointing to 4-Nitro-1H-indazole-6-carboxylic acid as the key penultimate intermediate.[5] The indazole ring itself is classically formed via an intramolecular cyclization of a diazonium salt derived from an ortho-amino-alkylarene. This leads back to 3-Amino-4-methyl-5-nitrobenzoic acid . This precursor can be obtained through a selective reduction of one of the two nitro groups of the symmetric starting material, 4-Methyl-3,5-dinitrobenzoic acid . This pathway is advantageous as it uses a single, commercially available starting material and employs well-established, high-yielding chemical transformations.

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Pathway: A Three-Step Approach

The proposed forward synthesis is a robust, three-step sequence designed for clarity, reproducibility, and scalability.

Caption: Overall workflow for the synthesis of the target compound.

Step 1: Selective Monoreduction of 4-Methyl-3,5-dinitrobenzoic acid

Principle and Mechanistic Insight: The foundational step involves the selective reduction of one of the two nitro groups on the starting material. The methyl group at C4 is an ortho-para directing activator, while the carboxylic acid is a meta-directing deactivator. However, the key to selectivity lies in steric hindrance. The nitro group at the 3-position is sterically hindered by both the adjacent methyl and carboxylic acid groups. The nitro group at the 5-position is less hindered. Chemical reducing agents like sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ), often used for such selective reductions (Zinin reduction), will preferentially attack the less sterically encumbered nitro group. In this symmetric molecule, either group can be reduced, but only one will be, leading to the desired intermediate.

-

In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4-methyl-3,5-dinitrobenzoic acid (1.0 eq) in a 2:1 mixture of ethanol and water.

-

Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.2 eq) in water.

-

Heat the suspension of the starting material to reflux (approx. 80-85 °C) with vigorous stirring.

-

Add the sodium sulfide solution dropwise via the dropping funnel over 1-2 hours. The solution will typically turn a deep red or brown color.

-

After the addition is complete, maintain the reflux for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully acidify with glacial acetic acid until the pH is approximately 4-5. This will precipitate the product.

-

Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-amino-4-methyl-5-nitrobenzoic acid as a solid.

| Parameter | Value |

| Starting Material | 4-Methyl-3,5-dinitrobenzoic acid |

| Key Reagent | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) |

| Stoichiometry | ~1.2 equivalents |

| Solvent | Ethanol/Water |

| Temperature | Reflux (~85 °C) |

| Reaction Time | 4-5 hours |

| Expected Yield | 75-85% |

| Product | 3-Amino-4-methyl-5-nitrobenzoic acid |

Step 2: Diazotization and Intramolecular Cyclization to form 4-Nitro-1H-indazole-6-carboxylic acid

Principle and Mechanistic Insight: This step is a classic transformation for forming the indazole ring. The primary aromatic amine of the intermediate is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures. The resulting diazonium salt is unstable and highly electrophilic. It undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the diazonium group is attacked by the electron-rich carbon of the adjacent methyl group, leading to cyclization and formation of the pyrazole ring fused to the benzene core. Strict temperature control (0-5 °C) is critical to prevent premature decomposition of the diazonium intermediate and the formation of unwanted side products.

-

Suspend the 3-amino-4-methyl-5-nitrobenzoic acid (1.0 eq) in dilute sulfuric acid (e.g., 2 M) in a beaker and cool to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of the amine. Maintain the temperature strictly below 5 °C throughout the addition.

-

Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete. A positive test with starch-iodide paper should indicate the presence of excess nitrous acid.

-

Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the cyclization to completion. Vigorous nitrogen evolution will be observed.

-

Cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with copious amounts of cold water, and dry under vacuum to afford 4-Nitro-1H-indazole-6-carboxylic acid.

| Parameter | Value |

| Starting Material | 3-Amino-4-methyl-5-nitrobenzoic acid |

| Key Reagent | Sodium Nitrite (NaNO₂) |

| Conditions | 0-5 °C, then heat to 50-60 °C |

| Solvent | Aqueous H₂SO₄ |

| Reaction Time | 2-3 hours |

| Expected Yield | 80-90% |

| Product | 4-Nitro-1H-indazole-6-carboxylic acid |

Step 3: Reduction of 4-Nitro-1H-indazole-6-carboxylic acid to the Final Product

Principle and Mechanistic Insight: The final step is the reduction of the remaining nitro group at the 4-position to the target primary amine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also highly effective and often preferred for their robustness and scalability. The choice of method may depend on available equipment and scale.

-

In a round-bottom flask, suspend 4-Nitro-1H-indazole-6-carboxylic acid (1.0 eq) in concentrated hydrochloric acid (HCl).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl portion-wise to the suspension with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

After the addition, heat the mixture to 80-90 °C for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice.

-

Carefully basify the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution until the pH is ~8-9. A thick precipitate of tin hydroxides will form.

-

Filter the mixture to remove the tin salts. The product will be in the aqueous filtrate.

-

Re-acidify the filtrate with acetic acid or dilute HCl to a pH of ~6-7 to precipitate the amphoteric product.

-

Collect the final product, this compound, by filtration. Wash with cold water and then a small amount of cold ethanol. Dry under vacuum.

| Parameter | Value |

| Starting Material | 4-Nitro-1H-indazole-6-carboxylic acid |

| Key Reagent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |

| Solvent | Concentrated HCl |

| Temperature | 80-90 °C |

| Reaction Time | 2-4 hours |

| Expected Yield | 70-85% |

| Final Product | This compound |

Conclusion

The synthetic route presented in this guide offers a reliable and logical pathway for the laboratory-scale production of this compound. By starting from a readily available dinitroaromatic compound and proceeding through controlled, high-yielding steps of selective reduction, diazotization-cyclization, and final reduction, this methodology provides a robust framework for accessing this valuable medicinal chemistry building block. The detailed protocols and mechanistic insights are intended to empower researchers to not only replicate the synthesis but also to understand the critical parameters that govern its success, thereby facilitating further discovery and innovation in drug development.

References

- Pae, A. N., & Al-Sanea, M. M. (2021). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Omega, 6(32), 21256–21264.

-

Tale, R. H., & Khan, R. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4936. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1167-1188. URL: [Link]

-

Sharma, V., & Kumar, P. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 5(5), 1569-1587. URL: [Link]

-

ResearchGate. (n.d.). Synthetic route to spiro-3H-indazoles and fused-2H-indazoles. URL: [Link]

-

Shi, F., & Larock, R. C. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3388–3391. URL: [Link]

-

Request PDF. (2020). Pharmacological Properties of Indazole Derivatives: Recent Developments. URL: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. URL: [Link]

-

Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. URL: [Link]

-

Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc, 2007(5), 113-126. URL: [Link]

-

Organic Syntheses. (n.d.). Indazole. Coll. Vol. 3, p.475 (1955); Vol. 23, p.45 (1943). URL: [Link]

-

Kim, J. H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 26(11), 3169. URL: [Link]

-

Onys'ko, P. P., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 52(12), 1033-1040. URL: [Link]

-

Organic Syntheses. (n.d.). Indazole. Coll. Vol. 4, p.536 (1963); Vol. 33, p.43 (1953). URL: [Link]

- Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.

-

MySkinRecipes. (n.d.). 4-Nitro-1H-indazole-6-carboxylic acid. URL: [Link]

-

Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12593-12602. URL: [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5899–5911. URL: [Link]

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Nitro-1H-indazole-6-carboxylic acid [myskinrecipes.com]

The Biological Potential of 4-Amino-1H-indazole-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. This has led to the development of successful drugs spanning various therapeutic areas, including oncology and anti-inflammatory applications.[1] This technical guide delves into the specific, yet underexplored, biological potential of a particular derivative: 4-Amino-1H-indazole-6-carboxylic acid . While direct extensive research on this molecule is nascent, its structural features—an amino group and a carboxylic acid moiety on the indazole core—suggest a high probability of significant pharmacological activity. This guide will, therefore, present a scientifically-grounded exploration of its potential as a kinase inhibitor, an anti-inflammatory agent, and an antitumor compound, drawing upon the established activities of closely related analogues. We will provide detailed, field-proven experimental protocols to empower researchers to investigate these hypotheses and unlock the therapeutic promise of this intriguing molecule.

The Indazole Scaffold: A Foundation for Diverse Biological Activity

The 1H-indazole tautomer is the most thermodynamically stable form and is the focus of most drug discovery efforts. The arrangement of its nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets. The fusion of the aromatic benzene ring provides a rigid core that can be functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of the indazole scaffold have demonstrated a remarkable breadth of biological activities, including:

The presence of an amino group, as seen in this compound, is a common feature in many kinase inhibitors, where it often acts as a key hydrogen bond donor to the hinge region of the kinase.[8][9] The carboxylic acid group, on the other hand, can serve as a crucial interaction point with targets or enhance the molecule's solubility and pharmacokinetic profile.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be extrapolated from established methods for preparing substituted indazoles.[19][20][21] A common strategy involves the cyclization of a suitably substituted precursor, often starting from a nitro-aromatic compound which is then reduced to the corresponding amine.

A proposed synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for this compound.

This process would likely begin with a substituted 2-methylacetanilide, which undergoes direct nitrosation followed by cyclization to form the nitro-indazole intermediate. The final step involves the reduction of the nitro group to the desired amino functionality.

Hypothesized Biological Activity and Investigational Protocols

Based on the extensive literature on indazole derivatives, we hypothesize that this compound possesses significant potential in three key therapeutic areas: kinase inhibition, anti-inflammatory action, and antitumor activity. The following sections provide the scientific rationale for these hypotheses and detailed protocols for their investigation.

Potential as a Kinase Inhibitor

Rationale: The 3-amino-indazole scaffold is a well-established hinge-binding motif in a variety of kinase inhibitors, targeting kinases such as FLT3, PDGFRα, and Kit.[8][10] The amino group at the 4-position of our target molecule could similarly engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. The indazole core itself provides a rigid scaffold for positioning other functionalities, and the carboxylic acid group could potentially interact with solvent-exposed regions or be modified to enhance selectivity and potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing the direct inhibitory activity of a compound against a purified kinase enzyme.[22][23][24][25][26][27]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases (e.g., tyrosine kinases, serine/threonine kinases).

Materials:

-

Purified recombinant kinase enzymes

-

Specific peptide or protein substrate for each kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

-

This compound (test compound)

-

Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well white microplates

-

Multimode plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

Reaction Setup:

-

Add 2.5 µL of the diluted test compound or control to the wells of the 384-well plate.

-

Add 2.5 µL of the kinase-substrate mixture (pre-diluted in assay buffer) to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).

-

-

Incubation: Incubate the plate at 30°C for 1 hour.

-

Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control).

-

Normalize the data to the positive (no inhibitor) and negative (high concentration of control inhibitor) controls.

-

Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Potential as an Anti-inflammatory Agent

Rationale: Indazole derivatives are known to possess anti-inflammatory properties, with some studies demonstrating their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3][28] The structural features of this compound may allow it to modulate inflammatory signaling pathways.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol assesses the ability of the test compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.[29][30][31][32][33]

Objective: To determine the effect of this compound on the production of TNF-α and IL-6 in RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

Materials:

-

RAW 264.7 cells or freshly isolated PBMCs

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dexamethasone (positive control)

-

ELISA kits for mouse/human TNF-α and IL-6

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the percentage of inhibition of cytokine release compared to the LPS-only treated cells.

-

Calculate the IC50 value for the inhibition of each cytokine.

-

Caption: Workflow for a cell-based cytokine release assay.

Potential as an Antitumor Agent

Rationale: Numerous indazole derivatives have been developed as anticancer agents, with some, like Axitinib and Pazopanib, being approved for clinical use.[1] These compounds often exert their effects by inhibiting kinases involved in tumor cell proliferation and survival. Given the potential of this compound as a kinase inhibitor, it is plausible that it will also exhibit anti-proliferative activity against cancer cell lines.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[34][35][36][37][38]

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

-

Cell culture medium appropriate for each cell line

-

This compound

-

Doxorubicin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Caption: Workflow for an MTT cell proliferation assay.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

| Kinase Target | This compound IC50 (µM) | Positive Control IC50 (µM) |

| Kinase A | [Insert Value] | [Insert Value] |

| Kinase B | [Insert Value] | [Insert Value] |

| Kinase C | [Insert Value] | [Insert Value] |

Table 2: Hypothetical Anti-inflammatory Activity Data

| Cytokine | This compound IC50 (µM) | Dexamethasone IC50 (µM) |

| TNF-α | [Insert Value] | [Insert Value] |

| IL-6 | [Insert Value] | [InsertValue] |

Table 3: Hypothetical Antitumor Activity Data

| Cell Line | This compound GI50 (µM) | Doxorubicin GI50 (µM) |

| A549 | [Insert Value] | [Insert Value] |

| MCF-7 | [Insert Value] | [Insert Value] |

| HCT116 | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, its structural relationship to a vast family of pharmacologically active compounds provides a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined a series of robust, industry-standard experimental protocols to systematically evaluate its potential as a kinase inhibitor, an anti-inflammatory agent, and an antitumor compound. The successful execution of these assays will provide the crucial data needed to validate these hypotheses and guide future lead optimization efforts. Further studies could involve elucidating the precise mechanism of action, conducting structure-activity relationship (SAR) studies to improve potency and selectivity, and evaluating its in vivo efficacy and safety profile in relevant animal models. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational research outlined herein represents the critical first step in unlocking the full therapeutic potential of this compound.

References

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

-

An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. [Link]

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). Journal of Medicinal Chemistry. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). ACS Publications. [Link]

-

In vitro kinase assay. (2023). Protocols.io. [Link]

-

Manual: Cell Proliferation Assay Kit. Agilent. [Link]

-

Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (2021). PubMed. [Link]

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). ResearchGate. [Link]

-

Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules. [Link]

-

[Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. (1983). Die Pharmazie. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]

- Process for the preparation of substituted indazoles. (1976).

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Advances. [Link]

-

2H-Indazole synthesis. Organic Chemistry Portal. [Link]

-

Lonidamine. Wikipedia. [Link]

-

In vitro kinase assay v1. (2023). ResearchGate. [Link]

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). PubMed. [Link]

-

The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry. [Link]

-

In vitro kinase assay. (2022). Bio-protocol. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). Molecules. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). Figshare. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]

-

DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. (2018). University of Helsinki. [Link]

-

Highly sensitive in vitro cytokine release assay incorporating high-density preculture. (2017). Pharmaceutical Biology. [Link]

-

Cytokine Release Assay. Creative Biolabs. [Link]

-

Cytokine Release Assay | Performed By Immunology Experts. iQ Biosciences. [Link]

-

Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). ResearchGate. [Link]

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Item - Indazole-6-phenylÂcyclopropylÂcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - figshare - Figshare [figshare.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 22. In vitro kinase assay [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. In vitro kinase assay [bio-protocol.org]

- 25. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. revvity.com [revvity.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. DSpace [helda.helsinki.fi]

- 31. tandfonline.com [tandfonline.com]

- 32. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]

- 33. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]

- 34. atcc.org [atcc.org]

- 35. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 36. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 37. How do I measure cell proliferation? | AAT Bioquest [aatbio.com]

- 38. agilent.com [agilent.com]

A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indazole-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for the spectroscopic analysis of 4-amino-1H-indazole-6-carboxylic acid (CAS 885519-89-1), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of fully assigned public spectroscopic data for this specific molecule, this guide synthesizes predicted values based on structurally similar indazole derivatives with established protocols for data acquisition and interpretation.[1][2] We present detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, such as solvent selection and instrument parameters, is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the structural elucidation and verification of this compound.

Introduction and Structural Framework

This compound is a bifunctional indazole derivative. The indazole core is a ten-π electron aromatic heterocyclic system, which exists in tautomeric forms, with the 1H-tautomer being the most stable and predominant form in solution and the solid state.[1][2] The molecule's structure incorporates three key functional groups that define its spectroscopic signature: the indazole ring, a primary amine (-NH₂) at the 4-position, and a carboxylic acid (-COOH) at the 6-position. Accurate characterization via spectroscopic methods is critical for confirming its identity, purity, and for understanding its chemical behavior in various applications.

Molecular Structure:

Caption: Workflow for ¹H NMR sample prep, acquisition, and processing.

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | broad s | 1H | COOH | Carboxylic acid protons are highly deshielded and appear far downfield; often broad due to exchange. [3] |

| ~12.5 | broad s | 1H | NH (Indazole) | The indazole N-H proton is also acidic and appears downfield. |

| ~8.1 | s | 1H | H-3 | The proton at C-3 is typically a singlet in 1H-indazoles. [1] |

| ~7.8 | s | 1H | H-7 | Aromatic proton adjacent to the fused nitrogen ring, likely a singlet or narrow doublet. |

| ~7.5 | s | 1H | H-5 | Aromatic proton situated between the carboxylic acid and amino groups. |

| ~5.5 | broad s | 2H | NH ₂ | Amino protons are often broad and their chemical shift is concentration-dependent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Record on the same spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30'). [4] * Spectral Width: 0-200 ppm. [4] * Number of Scans: 1024-4096 to achieve adequate signal-to-noise due to the low natural abundance of ¹³C. [4] * Relaxation Delay: 2 seconds. [4]4. Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.5 ppm. [5] Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)

-

| Predicted δ (ppm) | Assignment | Rationale |

| ~168 | C=O | The carboxylic acid carbonyl carbon is highly deshielded and appears in the characteristic downfield region. [3][6] |

| ~145 | C-4 | The carbon bearing the electron-donating amino group will be significantly shielded compared to other aromatic carbons. |

| ~140 | C-7a | Quaternary carbon at the ring junction. |

| ~135 | C-3 | The C-3 carbon in indazoles appears in this region. [7] |

| ~125 | C-6 | Carbon bearing the electron-withdrawing carboxylic acid group. |

| ~122 | C-3a | Quaternary carbon at the ring junction. |

| ~115 | C-7 | Aromatic CH carbon. |

| ~110 | C-5 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal first.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Workflow for IR Spectroscopy Analysis

Caption: General workflow for acquiring and interpreting an ATR-IR spectrum.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3400-3200 | N-H Stretch | Primary Amine | Two distinct bands may be visible, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. |

| 3300-2500 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption band characteristic of the hydrogen-bonded -OH in a carboxylic acid dimer. [8] |

| ~1680 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption typical for a carbonyl group in an aromatic carboxylic acid. [8] |

| ~1620 | N-H Bend | Primary Amine | Bending vibration of the amino group. |

| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations of the indazole ring system. |

| ~1300 | C-O Stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

-

Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, TOF, or Orbitrap).

-

Acquisition:

-

Ionization Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to observe the protonated and deprotonated molecular ions.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500). [4] * High-Resolution MS (HRMS): If available, use a high-resolution instrument to obtain an accurate mass measurement, which can confirm the elemental formula. [4] Predicted Mass Spectrometry Data

-

| Parameter | Value |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Predicted [M+H]⁺ (Positive Mode) | m/z 178.0611 |

| Predicted [M-H]⁻ (Negative Mode) | m/z 176.0465 |

The observation of these ions, particularly with an accurate mass measurement within 5 ppm of the theoretical value, provides definitive confirmation of the compound's identity and elemental composition.

Conclusion

The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy in DMSO-d₆ provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key amine and carboxylic acid functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry validates the molecular formula with high accuracy. The protocols and interpreted data within this guide offer a self-validating system for the unambiguous characterization of this molecule, ensuring scientific integrity for research and development applications.

References

- Benchchem. Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol.

- Royal Society of Chemistry. Supporting information.

- Miltojević, A. B., et al. Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. SciSpace.

-

Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]

- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....

- Quora. Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?. (2017).

- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

- Sigma-Aldrich. This compound.

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]

- ResearchGate. Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. (2016).

- Echemi. IR Spectra for Carboxylic Acid | Detailed Guide. (2024).

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. myneni.princeton.edu [myneni.princeton.edu]

- 6. scispace.com [scispace.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

The Strategic Role of 4-Amino-1H-indazole-6-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – January 11, 2026 – In the intricate landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocyclic structures, the indazole nucleus has emerged as a cornerstone for the development of a multitude of therapeutic agents.[1][2] This guide delves into the specific and strategic role of a particularly valuable derivative, 4-Amino-1H-indazole-6-carboxylic acid, offering a technical perspective for researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold - A Privileged Motif

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a mainstay in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the successful development of numerous approved drugs, including the kinase inhibitors pazopanib and axitinib, which have significantly impacted cancer therapy.[2][3] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Physicochemical Properties and Synthetic Overview of this compound

This compound (CAS 885519-89-1) is a strategically functionalized indazole derivative. The presence of the 4-amino group and the 6-carboxylic acid group on the indazole core provides two key points for chemical modification, making it a highly valuable building block in combinatorial chemistry and lead optimization.

Molecular Structure:

Key Physicochemical Features:

| Property | Value | Significance in Drug Design |

| Molecular Weight | 177.16 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| Hydrogen Bond Donors | 3 | Potential for strong interactions with target proteins. |

| Hydrogen Bond Acceptors | 4 | Multiple sites for forming hydrogen bonds. |

| pKa (estimated) | Carboxylic acid: ~4-5; Amino group: ~3-4 | The carboxylic acid can act as a key acidic pharmacophore or be readily converted to amides. The amino group can serve as a hydrogen bond donor or a point for further derivatization. |

Synthetic Strategy

While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be conceptually approached through established methods for indazole formation. A plausible retro-synthetic analysis suggests a pathway starting from a suitably substituted benzene ring, followed by cyclization to form the indazole core.

A general and widely used method for the synthesis of the indazole ring is the Jacobson indazole synthesis, which involves the cyclization of o-tolylhydrazines. For this compound, a potential synthetic route could involve the following key transformations:

-

Nitration: Introduction of nitro groups onto a starting toluic acid derivative.

-

Diazotization and Reduction: Conversion of an amino group to a hydrazine.

-

Cyclization: Intramolecular cyclization to form the indazole ring.

-

Reduction of Nitro Group: Conversion of a nitro group to the final 4-amino group.

A detailed experimental protocol would require optimization of reaction conditions and purification techniques.

The Core Directive: A Versatile Scaffold for Targeted Therapies

The strategic placement of the amino and carboxylic acid groups on the indazole ring makes this compound a powerful scaffold for generating libraries of compounds directed against various therapeutic targets.

Role as a Bioisostere

The indazole moiety itself is often employed as a bioisostere for other aromatic systems, such as indole or benzimidazole. This substitution can lead to improved metabolic stability and pharmacokinetic properties. The 4-amino group can mimic the hydrogen-bonding pattern of a hydroxyl group, making it a potential bioisostere for tyrosine or serine residues in kinase inhibitors.

Application in Kinase Inhibitor Development

The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[3] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-amino group of this compound can provide an additional hydrogen bond donor, enhancing the binding affinity and selectivity. The 6-carboxylic acid can be derivatized to explore interactions with the solvent-exposed region of the kinase, allowing for the optimization of potency and selectivity.

Experimental Workflow: Synthesis of an Amide Library from this compound

Caption: Workflow for generating a diverse library of indazole derivatives.

Potential as a Scaffold for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways.[4][5] Several approved PARP inhibitors feature a core aromatic system with a carboxamide side chain that mimics the nicotinamide moiety of the natural substrate, NAD+. Niraparib, an approved PARP inhibitor, is based on an indazole carboxamide scaffold.[6]

The this compound scaffold is pre-organized to serve as a foundation for novel PARP inhibitors. The 6-carboxylic acid can be readily converted to a carboxamide, fulfilling a key pharmacophoric requirement for PARP inhibition. The 4-amino group can be utilized to explore additional interactions within the PARP active site or to attach solubilizing groups to improve the pharmaceutical properties of the resulting inhibitors.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is not extensively published, general principles from related indazole series can be applied.

-

The 4-Amino Group: Acylation or sulfonylation of the 4-amino group can probe for additional binding pockets and influence the overall lipophilicity and solubility of the molecule. The nature of the substituent (e.g., aliphatic vs. aromatic) will significantly impact the pharmacological profile.

-

The 6-Carboxamide: The substituent on the amide nitrogen is critical for target engagement. For kinase inhibitors, this group often extends towards the solvent-exposed region and can be modified to enhance selectivity. For PARP inhibitors, this part of the molecule can interact with residues in the nicotinamide-binding pocket.

Table of Hypothetical SAR Data for a Kinase Target:

| Compound ID | 4-Amino Substituent (R1) | 6-Amide Substituent (R2) | Kinase IC50 (nM) |

| Lead-1 | -H | -Methyl | 500 |

| Lead-2 | -Acetyl | -Methyl | 250 |

| Lead-3 | -H | -Phenyl | 100 |

| Lead-4 | -Acetyl | -Phenyl | 50 |

| Lead-5 | -H | -(4-fluorophenyl) | 25 |

Experimental Protocols

General Procedure for Amide Coupling

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired amide derivative.

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its pre-functionalized nature allows for the efficient synthesis of diverse compound libraries targeting a range of disease-relevant proteins, including kinases and PARP. The strategic positioning of the amino and carboxylic acid groups provides a framework for generating potent and selective inhibitors with desirable drug-like properties. As the demand for novel and effective therapeutics continues to grow, the judicious use of such privileged scaffolds will undoubtedly accelerate the drug discovery process.

References

- Cao, J., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(17), 2935-2939.

- Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522-5532.

- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(43), 28065-28099.

- Li, Y., et al. (2018). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 28(15), 2641-2646.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4998.

- Norman, P. (2014). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4363-4368.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry, 12(8), 1239-1264.

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules, 24(18), 3324.

- PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. (2020). Cancers, 12(6), 1649.

- Using PARP Inhibitors in Advanced Ovarian Cancer. (2018). Current Oncology Reports, 20(9), 70.

- Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). Journal of Medicinal Chemistry, 60(7), 3187-3197.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2011). Journal of Medicinal Chemistry, 54(17), 5925-5942.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316.

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). Molecules, 24(18), 3324.

- Synthesis of indazole. (1955). Organic Syntheses, 35, 61.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115599.

-

Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved from [Link]

- Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(9), 1735-1742.

- PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. (2020). Cancers, 12(6), 1649.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Advances, 12(43), 28065-28099.

- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (2017). In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-26). Wiley-VCH.

- Using PARP Inhibitors in Advanced Ovarian Cancer. (2018). Current Oncology Reports, 20(9), 70.

- Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). Journal of Medicinal Chemistry, 60(7), 3187-3197.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules, 20(5), 8400-8414.

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055-1062.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). The Journal of Organic Chemistry, 83(15), 8267-8276.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry, 87(9), 5947-5957.

- Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(10), 1033-1040.

- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using PARP Inhibitors in Advanced Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

4-Amino-1H-indazole-6-carboxylic Acid: A Strategic Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1H-indazole-6-carboxylic acid has emerged as a heterocyclic building block of significant interest within the medicinal chemistry landscape. Its unique structural architecture, featuring a bicyclic indazole core with strategically positioned amino and carboxylic acid functionalities, offers a versatile platform for the synthesis of complex molecular entities with diverse pharmacological activities. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, reactivity, and applications as a pivotal intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this valuable scaffold.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurrent presence in a multitude of biologically active compounds across various therapeutic areas.[1] Indazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The success of indazole-containing drugs such as Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) underscores the therapeutic potential embedded within this heterocyclic system.

This compound distinguishes itself by offering three key points of molecular diversity: the N1 position of the indazole ring, the 4-amino group, and the 6-carboxylic acid moiety. This trifunctional nature allows for precise, multi-directional elaboration, enabling the exploration of vast chemical space in the pursuit of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.

| Property | Value | Source |